N-(4-ethylphenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]oxamide
Description
This compound features an oxamide backbone substituted with a 4-ethylphenyl group and an (E)-2-hydroxynaphthalen-1-yl methylideneamino moiety. The hydroxynaphthyl group introduces hydrogen-bonding capacity via its phenolic -OH, while the ethylphenyl substituent contributes hydrophobicity.
Properties
Molecular Formula |
C21H19N3O3 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]oxamide |
InChI |
InChI=1S/C21H19N3O3/c1-2-14-7-10-16(11-8-14)23-20(26)21(27)24-22-13-18-17-6-4-3-5-15(17)9-12-19(18)25/h3-13,25H,2H2,1H3,(H,23,26)(H,24,27)/b22-13+ |
InChI Key |
NJGBVUMIOWPMMY-LPYMAVHISA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Biological Activity
N-(4-ethylphenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]oxamide is a compound of increasing interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 412.5 g/mol
- IUPAC Name : 4-(4-ethylphenyl)-N-[2-oxo-2-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]ethyl]benzamide
- SMILES Notation : CCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC(=O)N[C@H]3CCCC4=CC=CC=C34
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on metabolic pathways.
Anticancer Properties
Research has indicated that N-(4-ethylphenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]oxamide exhibits significant cytotoxic effects against several cancer cell lines. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The results showed:
- IC50 Values : Ranged from 10 to 20 µM across different cell lines.
- Mechanism : Induction of reactive oxygen species (ROS) leading to mitochondrial dysfunction and activation of caspases.
Anti-inflammatory Activity
Another aspect of its biological profile includes anti-inflammatory properties. In vitro assays indicated that the compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). The following observations were made:
- Inhibition Rate : Up to 70% reduction in cytokine levels at a concentration of 25 µM.
- Mechanism : Suppression of NF-kB signaling pathway.
Structure-Activity Relationship (SAR)
The structure of N-(4-ethylphenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]oxamide plays a crucial role in its biological activity. Modifications in the naphthalene and phenyl rings significantly affect its potency. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased cytotoxicity |
| Alteration of alkyl groups | Changes in solubility and bioavailability |
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological contexts:
- Breast Cancer Treatment : A clinical trial involving patients with triple-negative breast cancer examined the effects of this compound combined with standard chemotherapy. Results showed improved response rates compared to chemotherapy alone.
- Metabolic Syndrome : Research found that the compound could modulate lipid metabolism by activating PPARα and PPARγ receptors, indicating potential use in treating obesity-related disorders.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Hydrogen Bonding and Crystallographic Behavior
- Target Compound: The -OH group forms intramolecular O—H···N hydrogen bonds, stabilizing the E-conformation and influencing crystal packing . Similar interactions are observed in (E)-3-[(2-hydroxynaphthalen-1-yl)methylideneamino] oxazolidinone derivatives .
- Methoxy Analogs (e.g., ): Methoxy groups participate in weaker C—H···O interactions, leading to less rigid crystal structures compared to -OH-containing compounds.
- Thiophene Analogs : Sulfur atoms engage in C—H···S interactions, which are less directional than O—H···N bonds, resulting in varied supramolecular architectures.
Spectroscopic Characterization
- NMR Shifts :
- IR Spectroscopy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
